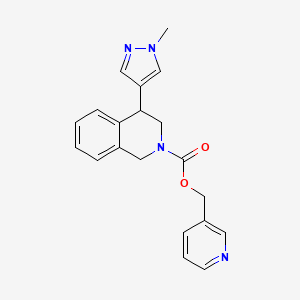![molecular formula C29H26N4O4S B2488559 N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 443354-50-5](/img/structure/B2488559.png)
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in the field of heterocyclic compounds, especially those containing the quinazoline moiety, has been extensive due to their significant biological activities and applications in medicinal chemistry. The compound N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide likely shares similar interest due to its complex structure that suggests potential biological activity.
Synthesis Analysis
The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, as demonstrated in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, where elemental analysis, IR, 1H NMR, MS, and X-ray diffraction were used to confirm the structure (Bai et al., 2012).
Molecular Structure Analysis
Crystal structure determinations, often performed by X-ray diffraction, play a crucial role in understanding the spatial arrangement of atoms within a molecule. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was analyzed to reveal intermolecular hydrogen bonds contributing to the stability of the structure (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving quinazoline derivatives can lead to a variety of bioactive compounds. The synthesis of potential antibacterial and antifungal agents by condensation reactions exemplifies the chemical versatility of quinazoline and its derivatives (A.P.Zala et al., 2015).
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystallinity, are essential for their practical application. These properties are often determined through analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on the compound were not found.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the behavior of compounds under various conditions. Studies on similar compounds, such as the synthesis and antibacterial activity of phenyl derivatives, provide insights into the functional group manipulations and the impact on biological activity (K. Sri et al., 2014).
科学的研究の応用
Thermo-Physical Characterization
A study on the thermo-physical properties of related compounds, specifically 2-((4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)-3-o-tolylquinazolin-4(3H)-one, showed insights into how structural modifications affect the values of Gibbs energy, enthalpy, and entropy in different solvents (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Antioxidant and Anticancer Activities
Research involving derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, similar in structure to the compound , demonstrated significant antioxidant and anticancer activities. These activities were tested against human glioblastoma and breast cancer cell lines, highlighting the potential therapeutic applications of such compounds (Tumosienė et al., 2020).
Antibacterial Activity
A study on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one demonstrated significant activity against various bacterial strains. This highlights the potential use of these compounds in developing new antibacterial drugs (Osarumwense, 2022).
Synthesis and Transformations
A paper on the synthesis and transformations of similar quinazoline derivatives, like 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones, discusses the potential of these compounds in the development of new pharmaceuticals (Aleqsanyan & Hambardzumyan, 2021).
特性
IUPAC Name |
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-18(34)19-11-13-26(37-2)21(15-19)17-38-29-31-25-10-6-4-8-23(25)28(36)33(29)32-27(35)14-12-20-16-30-24-9-5-3-7-22(20)24/h3-11,13,15-16,30H,12,14,17H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBIOANTLMXYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)